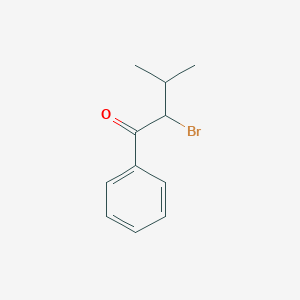

2-Bromo-3-methyl-1-phenylbutan-1-one

説明

The exact mass of the compound 2-Bromo-3-methyl-1-phenylbutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-methyl-1-phenylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methyl-1-phenylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3-methyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCCJNBTIJWCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446136 | |

| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50735-03-0 | |

| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methyl-1-phenylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Significance of Solubility for 2-Bromo-3-methyl-1-phenylbutan-1-one

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-methyl-1-phenylbutan-1-one in Polar Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility profile of 2-Bromo-3-methyl-1-phenylbutan-1-one. Given the limited publicly available experimental data for this specific compound, this document emphasizes the foundational principles of solubility, a robust experimental framework for its determination, and predictive insights based on its molecular structure.

2-Bromo-3-methyl-1-phenylbutan-1-one, with the chemical formula C₁₁H₁₃BrO, is an α-bromoketone that serves as a potential intermediate in various organic syntheses.[1][2] The efficacy of such compounds in synthetic reactions and their potential development as pharmaceutical precursors are fundamentally linked to their solubility in various solvents. Understanding the solubility profile in polar organic solvents is critical for reaction kinetics, purification processes like recrystallization, and formulation development. This guide will delve into the theoretical underpinnings and practical determination of the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

Molecular Structure Analysis of 2-Bromo-3-methyl-1-phenylbutan-1-one:

-

Polar Moieties: The molecule possesses a polar carbonyl group (C=O) and a carbon-bromine (C-Br) bond. The electronegativity difference between carbon and oxygen, and carbon and bromine, creates bond dipoles, making these regions of the molecule capable of interacting with polar solvent molecules.

-

Nonpolar Moieties: The phenyl group and the isobutyl group are nonpolar hydrocarbon components. These bulky, nonpolar regions will favor interactions with nonpolar solvents.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. This is a crucial interaction in polar protic solvents (e.g., alcohols) and will significantly influence solubility.[5]

Based on this structure, 2-Bromo-3-methyl-1-phenylbutan-1-one is expected to exhibit moderate solubility in polar organic solvents. The presence of the polar carbonyl and bromo groups should allow for dissolution in solvents like alcohols, acetone, and acetonitrile. However, the nonpolar phenyl and isobutyl groups will likely limit its solubility in highly polar solvents like water, while enhancing it in solvents with some nonpolar character.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] It is a straightforward yet time-consuming method that provides a definitive measure of a compound's solubility in a given solvent at a specific temperature.[7][8]

Detailed Shake-Flask Protocol

Objective: To determine the equilibrium solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one in a selection of polar organic solvents at a controlled temperature.

Materials:

-

2-Bromo-3-methyl-1-phenylbutan-1-one (solid)

-

Selected polar organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2-Bromo-3-methyl-1-phenylbutan-1-one to a pre-determined volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[8]

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.[7]

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.[9]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of 2-Bromo-3-methyl-1-phenylbutan-1-one of known concentrations.[9]

-

The concentration of the compound in the diluted sample is determined by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one in the solvent is calculated by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Expected Qualitative Solubility Profile and Data Presentation Template for 2-Bromo-3-methyl-1-phenylbutan-1-one

| Solvent | Polarity Index | Hydrogen Bonding | Expected Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | 5.1 | Donor & Acceptor | High | Data to be filled |

| Ethanol | 4.3 | Donor & Acceptor | High | Data to be filled |

| Acetonitrile | 5.8 | Acceptor | Moderate | Data to be filled |

| Acetone | 5.1 | Acceptor | Moderate to High | Data to be filled |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Moderate | Data to be filled |

| Dichloromethane (DCM) | 3.1 | None | High | Data to be filled |

| Water | 10.2 | Donor & Acceptor | Low | Data to be filled |

Interpreting the Results:

The solubility of 2-Bromo-3-methyl-1-phenylbutan-1-one will be influenced by the interplay of solvent polarity, hydrogen bonding capability, and the size of the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carbonyl oxygen of the solute can accept a hydrogen bond from the solvent's hydroxyl group, leading to strong solute-solvent interactions and likely high solubility.[5]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents have a significant dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors. The solubility in these solvents will depend on the strength of the dipole-dipole interactions with the solute's carbonyl and C-Br bonds.

-

Effect of Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

Advanced Predictive Models

For a more theoretical prediction of solubility, computational models can be employed.

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] A solvent is likely to dissolve a solute if their Hansen parameters are similar. Determining the HSP for 2-Bromo-3-methyl-1-phenylbutan-1-one would allow for a more refined prediction of its solubility in a wide range of solvents.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure.[11][12] It offers a powerful a priori prediction tool, especially in the early stages of research when experimental data is scarce.[13]

Conclusion

References

-

Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Crystals, 5(3), 337-356. [Link]

-

Panayiotou, C. (2004). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE Annual Meeting, Conference Proceedings. [Link]

-

Scientific Computing & Modelling. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. [Link]

-

Wikipedia. (2023, December 26). COSMO-RS. [Link]

-

Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

-

The Royal Society of Chemistry. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. SCIRP. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

UPCommons. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. [Link]

-

Mrs. Thompson's Website. (n.d.). Factors Affecting Solubility. [Link]

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]

-

American Coatings Association. (2018, June). Hansen Solubility Parameters (HSPs): 2 - Applications. CoatingsTech. [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (2026, February 7). Oxidative bromination of ketones using ammonium bromide and oxone (R). [Link]

- Google Patents. (n.d.).

-

Fiveable. (2025, August 15). α-bromoketone: Organic Chemistry Study Guide. [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

NextSDS. (n.d.). 2-bromo-3-methyl-1-phenylbutan-1-one — Chemical Substance Information. [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. [Link]

-

National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. scitechnol.com [scitechnol.com]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. COSMO-RS - Wikipedia [en.wikipedia.org]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

2-Bromo-3-methyl-1-phenylbutan-1-one CAS registry number lookup

An In-Depth Technical Guide to 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No. 50735-03-0)

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis and medicinal chemistry, α-bromo ketones represent a class of exceptionally versatile intermediates. Their value is rooted in a unique structural arrangement: a bromine atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group. This configuration imparts a high degree of reactivity, making them powerful tools for constructing complex molecular architectures. 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No. 50735-03-0) is a prime exemplar of this class. Its structure combines a phenyl ketone backbone with the characteristic α-bromo moiety, rendering it a valuable building block for researchers, particularly those in drug development.

The enhanced electrophilicity of the α-carbon, activated by both the adjacent carbonyl and the bromine leaving group, facilitates a wide array of nucleophilic substitution reactions.[1] This inherent reactivity has been widely exploited for synthesizing diverse heterocyclic compounds and, more recently, for the rational design of targeted covalent inhibitors (TCIs) of enzymes, a frontier in modern drug discovery.[1] This guide provides a comprehensive technical overview of 2-Bromo-3-methyl-1-phenylbutan-1-one, from its fundamental properties and synthesis to its core reactivity and applications.

Molecular Profile and Physicochemical Data

The identity and properties of a chemical reagent are foundational to its effective application. 2-Bromo-3-methyl-1-phenylbutan-1-one is an aromatic ketone featuring a chiral center at the second carbon, leading to potential enantiomeric forms.[2] Its core identifiers and physicochemical properties are summarized below.

Table 1: Key Molecular Descriptors [2][3][4][5][6]

| Descriptor | Value |

|---|---|

| CAS Registry Number | 50735-03-0 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molar Mass | 241.12 g/mol |

| IUPAC Name | 2-bromo-3-methyl-1-phenylbutan-1-one |

| SMILES | CC(C)C(C(=O)C1=CC=CC=C1)Br |

| InChIKey | UCCCJNBTIJWCPF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [4]

| Property | Value |

|---|---|

| Density | 1.307 g/cm³ |

| Boiling Point | 276.05 °C at 760 mmHg |

| Flash Point | 38.099 °C |

| XLogP3 | 3.28880 |

Safety and Handling

As a reactive α-bromo ketone, this compound must be handled with appropriate care. It is classified as a combustible liquid and is harmful if swallowed.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[4] Bromomethyl ketones, as a class, are known to be highly lachrymatory (tear-inducing) and skin irritants.[7]

Core Reactivity and Mechanistic Insights

The synthetic utility of 2-Bromo-3-methyl-1-phenylbutan-1-one stems directly from the electrophilic character of its α-carbon. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances this electrophilicity, making the carbon a prime target for nucleophilic attack.[1]

The primary modes of reactivity include:

-

Nucleophilic Substitution (SN2): The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds.[2]

-

Elimination Reactions: In the presence of a non-nucleophilic base, the compound can undergo dehydrobromination to form the corresponding α,β-unsaturated ketone.[2][8] This is a crucial transformation for accessing conjugated systems.

-

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[2]

Caption: General reactivity pathways for an α-bromo ketone.

Synthesis Protocol: Acid-Catalyzed α-Bromination

The most direct and common route to α-bromo ketones is the α-bromination of the parent ketone.[1] Acid-catalyzed bromination is often preferred as it proceeds through an enol intermediate, which favors regioselective bromination at the more substituted α-carbon and helps to prevent the polybromination that can occur under basic conditions.[8][9]

Experimental Protocol: Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one

This protocol is a representative procedure for the acid-catalyzed bromination of 3-methyl-1-phenylbutan-1-one.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as acetic acid or methanol.[7][10]

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrobromic acid (HBr).[10]

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (Br₂, 1 equivalent) in the same solvent from the dropping funnel. Maintain the temperature below 10°C to control the exothermic reaction and minimize side products.[7]

-

Reaction Monitoring: Stir the reaction mixture at low temperature. The disappearance of the red-brown color of bromine typically indicates the reaction is nearing completion.[7] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a larger volume of cold water to precipitate the product and quench any remaining bromine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with a dilute solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[7]

Causality of the Mechanism

The choice of acidic conditions is a deliberate one, designed to control the reaction's outcome. The mechanism proceeds via several key steps:

-

Protonation: The acid first protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[10]

-

Enol Formation: A base (such as the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol intermediate. This tautomerization is typically the rate-determining step.[8][10]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂).[10]

-

Deprotonation: The resulting protonated α-bromo ketone is deprotonated by a weak base to yield the final product and regenerate the acid catalyst.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 2-bromo-3-methyl-1-phenylbutan-1-one CAS#: 50735-03-0 [m.chemicalbook.com]

- 6. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Preliminary Investigation into the Reactivity of 2-Bromo-3-methyl-1-phenylbutan-1-one: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS No: 50735-03-0). As an α-bromoketone, this compound possesses a unique electronic and steric profile that dictates its behavior in various organic transformations. We will explore the principal reaction pathways available to this substrate, including nucleophilic substitution, base-induced elimination, and skeletal rearrangement. The causality behind experimental choices and protocol design is emphasized, providing researchers, scientists, and drug development professionals with a foundational understanding for utilizing this versatile chemical intermediate. Detailed, self-validating experimental protocols for key transformations are provided, supported by mechanistic diagrams and a comprehensive list of authoritative references.

Compound Profile and Structural Rationale

2-Bromo-3-methyl-1-phenylbutan-1-one is a member of the α-haloketone class of organic compounds, which are renowned for their utility as versatile synthetic intermediates.[1] The molecular structure integrates several key features that govern its reactivity: an electrophilic carbonyl carbon, an adjacent carbon atom bearing a good leaving group (bromine), and steric hindrance provided by an isopropyl group.

The primary locus of reactivity is the α-carbon, which is rendered highly electrophilic by the synergistic electron-withdrawing inductive effects of both the adjacent carbonyl group and the bromine atom.[2][3] This electronic activation makes the α-carbon a prime target for nucleophilic attack.

Table 1: Physicochemical Properties of 2-Bromo-3-methyl-1-phenylbutan-1-one

| Property | Value | Source(s) |

| CAS Number | 50735-03-0 | [4][5][6] |

| Molecular Formula | C₁₁H₁₃BrO | [4][5][6] |

| Molecular Weight | 241.12 g/mol | [4][5][6] |

| IUPAC Name | 2-bromo-3-methyl-1-phenylbutan-1-one | [4][6] |

| Density | 1.307 g/cm³ (Predicted) | [7] |

| Boiling Point | 276.05 °C at 760 mmHg (Predicted) | [7] |

| InChIKey | UCCCJNBTIJWCPF-UHFFFAOYSA-N | [4][6][7] |

Core Reactivity Pathways

The unique structural arrangement of 2-Bromo-3-methyl-1-phenylbutan-1-one allows for several distinct and predictable reaction pathways. The choice of reagents and reaction conditions critically determines the outcome, enabling selective synthesis of diverse molecular architectures.

Figure 1: Major reaction pathways for 2-Bromo-3-methyl-1-phenylbutan-1-one.

Nucleophilic Substitution (SN2 Pathway)

The enhanced electrophilicity of the α-carbon makes it highly susceptible to attack by nucleophiles via a bimolecular (SN2) mechanism.[1][8] This reaction is exceptionally facile due to the stabilization of the transition state by the adjacent carbonyl group.[8] To favor substitution over competing elimination, less basic nucleophiles are generally employed.[9]

Causality: The choice of a soft, less basic nucleophile (e.g., iodide, acetate) is critical. Stronger, harder bases (e.g., alkoxides) are more likely to abstract an α'-proton, initiating the Favorskii rearrangement, or a β-proton, leading to elimination.

Elimination (E2 Pathway)

Treatment with a strong, sterically hindered base promotes an E2 elimination reaction, yielding an α,β-unsaturated ketone.[2][10] The steric bulk of the base (e.g., potassium tert-butoxide or DBU) prevents it from acting as a nucleophile at the α-carbon, thus favoring proton abstraction. According to Zaitsev's rule, the most substituted and therefore most stable alkene is typically the major product.[11] In this case, elimination leading to conjugation with the phenyl ring is highly favored. The expected major product is 3-methyl-1-phenylbut-1-en-1-one.

Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-haloketones possessing an α'-hydrogen, which is present in our target molecule.[12][13] The reaction is initiated by a strong, typically unhindered base like sodium methoxide, which deprotonates the α'-carbon to form an enolate.[12] This enolate then undergoes intramolecular cyclization with the displacement of the bromide ion to form a highly strained cyclopropanone intermediate.[13][14] Subsequent nucleophilic attack by the base (e.g., methoxide) on the carbonyl carbon opens the ring to yield a more stable carbanion, which is then protonated to give the final rearranged carboxylic acid derivative (an ester in the case of an alkoxide base).[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

- 9. jove.com [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vaia.com [vaia.com]

- 12. purechemistry.org [purechemistry.org]

- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 14. Making sure you're not a bot! [academiccommons.columbia.edu]

Electrophilic properties of 2-Bromo-3-methyl-1-phenylbutan-1-one in organic chemistry

An In-depth Technical Guide to the Electrophilic Properties of 2-Bromo-3-methyl-1-phenylbutan-1-one

Authored by: A Senior Application Scientist

Introduction: The Unique Electrophilicity of α-Haloketones

In the landscape of organic synthesis, α-haloketones represent a class of exceptionally versatile intermediates. Their reactivity is dominated by the presence of a halogen atom adjacent to a carbonyl group, a structural motif that creates a potent electrophilic center at the α-carbon.[1][2] This guide delves into the specific electrophilic properties of 2-bromo-3-methyl-1-phenylbutan-1-one, a compound whose unique structural features—a bulky isopropyl group, a phenyl ring, and a bromine atom—present both distinct challenges and opportunities for synthetic chemists.

This document is intended for researchers and drug development professionals, providing not just protocols, but a deeper understanding of the causality behind its reactivity. We will explore its synthesis, core reactions, and potential applications, grounding our discussion in established chemical principles.

Molecular Architecture and Physicochemical Properties

2-Bromo-3-methyl-1-phenylbutan-1-one is a brominated aromatic ketone. Its structure is defined by a butanone backbone with a phenyl group at position 1, a bromine at position 2, and a methyl group at position 3.[3] This arrangement creates a chiral center at the C2 carbon.

The electrophilic nature of the α-carbon (C2) is significantly enhanced by two key electronic effects:

-

Inductive Effect: The highly electronegative bromine and oxygen atoms pull electron density away from the α-carbon, rendering it electron-deficient and susceptible to nucleophilic attack.

-

Carbonyl Activation: The adjacent carbonyl group further activates the α-carbon, stabilizing the transition state of nucleophilic substitution reactions.[1]

The presence of a bulky isopropyl group at C3 and a phenyl group at C1 introduces significant steric hindrance, which plays a crucial role in modulating its reactivity and selectivity in various transformations.

Table 1: Key Molecular and Safety Descriptors

| Property | Value | Source |

| CAS Number | 50735-03-0 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₃BrO | [3][4][5] |

| Molar Mass | 241.12 g/mol | [3][5] |

| IUPAC Name | 2-bromo-3-methyl-1-phenylbutan-1-one | [4] |

| GHS Hazard Statements | H227, H302, H315, H319, H335 | [4][7][8] |

| GHS Hazard Class | Combustible liquid, Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | [4][7][8] |

Synthesis of the Core Moiety

While numerous methods exist for the synthesis of α-bromoketones, the most common approach involves the direct α-bromination of the corresponding ketone, 3-methyl-1-phenylbutan-1-one.[1][9][10] This can be achieved under either acidic or basic conditions, though acid-catalyzed bromination is often preferred to avoid side reactions associated with enolate chemistry.

Experimental Protocol: Acid-Catalyzed α-Bromination

This protocol is a representative method for the synthesis of the title compound.

-

Dissolution: Dissolve 3-methyl-1-phenylbutan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) or another acid catalyst to facilitate enol formation.

-

Bromination: Slowly add a solution of molecular bromine (Br₂, 1 equivalent) in the same solvent to the reaction mixture at room temperature. The reaction is often accompanied by the disappearance of the bromine color.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a dilute solution of sodium thiosulfate to remove any excess bromine. Extract the product into an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-3-methyl-1-phenylbutan-1-one.

Caption: General workflow for the synthesis of the title compound.

Core Electrophilic Reactions and Mechanisms

The reactivity of 2-bromo-3-methyl-1-phenylbutan-1-one is dominated by its electrophilic α-carbon. This section explores its primary reaction pathways.

Nucleophilic Substitution (S_N2 Pathway)

The most fundamental reaction of this compound is as an electrophile in S_N2 reactions.[1] A wide range of nucleophiles can displace the bromide ion.

The reaction proceeds via a backside attack mechanism, where the nucleophile approaches the α-carbon from the opposite side of the C-Br bond. However, the steric bulk of the adjacent isopropyl group can significantly hinder this approach, potentially slowing the reaction rate compared to less substituted α-bromoketones.

Caption: Generalized S_N2 reaction at the α-carbon.

Elimination Reactions (E2 Pathway)

When treated with a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate substitution.[3] In this pathway, the base abstracts a proton from the β-carbon (C3), leading to the formation of an α,β-unsaturated ketone.

Given the two β-hydrogens on the C3 carbon, Zaitsev's rule would typically predict the formation of the more substituted alkene.[11] However, the specific stereochemical arrangement required for the anti-periplanar transition state of the E2 reaction, along with the steric demands of the base and substrate, will ultimately determine the regioselectivity.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones upon treatment with a non-nucleophilic base, such as an alkoxide.[12][13] The reaction proceeds through a cyclopropanone intermediate, ultimately yielding a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[14][15]

Mechanism Causality:

-

Enolate Formation: The base abstracts an acidic α-proton from the carbon on the side of the ketone away from the bromine atom.

-

Cyclization: The resulting enolate performs an intramolecular S_N2 attack, displacing the bromide and forming a strained cyclopropanone intermediate.[12][13]

-

Nucleophilic Attack: The alkoxide base attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving one of the cyclopropane bonds. The ring opens to form the more stable carbanion, which is then protonated by the solvent to give the final ester product.

Caption: Key stages of the Favorskii Rearrangement mechanism.

Applications in Research and Drug Development

The electrophilic nature of 2-bromo-3-methyl-1-phenylbutan-1-one and related α-bromoketones makes them valuable in several areas:

-

Synthetic Intermediates: They serve as key building blocks for constructing more complex molecular architectures.[1][3] The ability to introduce various nucleophiles at the α-position allows for the synthesis of diverse compound libraries.

-

Targeted Covalent Inhibitors: In drug discovery, the α-bromoketone motif can act as a "warhead."[1] It can form a permanent covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy can enhance potency and duration of action.[1]

-

Precursors for Heterocycles: The reactivity of this compound makes it a suitable precursor for the synthesis of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

Safety and Handling

As a reactive electrophile, 2-bromo-3-methyl-1-phenylbutan-1-one requires careful handling.

Protocol: Safe Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][16]

-

Avoid Inhalation and Contact: Avoid breathing vapors or dust and prevent contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with plenty of water.[16]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong bases and oxidizing agents.[7][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-3-methyl-1-phenylbutan-1-one is a powerful synthetic intermediate whose chemistry is governed by the pronounced electrophilicity of its α-carbon. A thorough understanding of its core reactivity—spanning nucleophilic substitution, elimination, and rearrangement pathways—allows chemists to harness its potential for creating complex molecules and novel therapeutic agents. The steric and electronic factors unique to its structure must always be considered when designing synthetic routes. By adhering to rigorous safety protocols, researchers can effectively and safely utilize this versatile chemical tool.

References

-

α-bromoketone: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved March 17, 2026, from [Link]

-

2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

-

2-bromo-3-methyl-1-phenylbutan-1-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

-

Favorskii rearrangement reaction, mechanism and affecting factors. (2023, February 23). Pure Chemistry. Retrieved March 17, 2026, from [Link]

-

Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]

-

SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved March 17, 2026, from [Link]

-

Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. (2007). Organic Letters, 9(26), 5601-5604. Retrieved March 17, 2026, from [Link]

-

Tada, N., Ban, K., Hirashima, S., Miura, T., & Itoh, A. (2010). Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation. Organic & Biomolecular Chemistry, 8(19), 4291-4293. Retrieved March 17, 2026, from [Link]

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

-

Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]

-

Favorskii Rearrangement Overview. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]

-

The major product formed when 2-bromo-3-methyl-1-phenyl butane is treated with alcoholic KOH is. (n.d.). Vaia. Retrieved March 17, 2026, from [Link]

-

When 2-bromo-3-methyl-1-phenylbutane is treated with sodium methoxide, why is the major product 3-methyl-1-phenyl-1-butene? (2011, September 6). Chegg.com. Retrieved March 17, 2026, from [Link]

-

2-bromo-1-phenyl-1-butanone. (2025, May 20). Chemical Synthesis Database. Retrieved March 17, 2026, from [Link]

-

Determined Mechanism for the Formation of 2-bromo-3-methylbutane. (n.d.). Carroll Collected. Retrieved March 17, 2026, from [Link]

-

When 2-bromo-3-methyl-1-phenylbutane reacts with sodium methoxide, why is the major product. (2025, April 7). Brainly. Retrieved March 17, 2026, from [Link]

-

Electrophilic Addition. (2026, February 24). Save My Exams. Retrieved March 17, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities. (n.d.). ADMET & DMPK. Retrieved March 17, 2026, from [Link]

-

8.3 Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). In Fundamentals of Organic Chemistry. NC State University Libraries. Retrieved March 17, 2026, from [Link]

-

Bridging the Gap from Molecule to Drug. (2018, April 2). Pharmaceutical Technology. Retrieved March 17, 2026, from [Link]

-

Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). (2024, March 15). ResearchGate. Retrieved March 17, 2026, from [Link]

-

Quantitative Structure-Activity Relationship of Enhancers of Licochalcone A and Glabridin Release and Permeation Enhancement from Carbomer Hydrogel. (2022, January 22). MDPI. Retrieved March 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. 2-Bromo-3-methyl-1-phenylbutan-1-one | 50735-03-0 | Benchchem [benchchem.com]

- 4. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-bromo-3-methyl-1-phenylbutan-1-one CAS#: 50735-03-0 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. nextsds.com [nextsds.com]

- 9. Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 11. vaia.com [vaia.com]

- 12. purechemistry.org [purechemistry.org]

- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. scribd.com [scribd.com]

- 16. echemi.com [echemi.com]

High-Yield Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one: A Detailed Guide to Reagents and Protocols

[SHANGHAI, CHINA] – For researchers and professionals in drug development and organic synthesis, the efficient preparation of α-bromoketones is a critical step in the construction of complex molecular architectures. 2-Bromo-3-methyl-1-phenylbutan-1-one is a key intermediate whose synthesis requires a careful selection of reagents and optimization of reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the most effective methods for the preparation of this target molecule, with a focus on the underlying chemical principles and detailed experimental protocols.

Introduction

2-Bromo-3-methyl-1-phenylbutan-1-one, with the chemical formula C₁₁H₁₃BrO, is a halogenated aromatic ketone.[1] The presence of the bromine atom at the α-position to the carbonyl group makes it a versatile precursor for a variety of organic transformations, including nucleophilic substitutions and eliminations, rendering it valuable in the synthesis of pharmaceuticals and other fine chemicals. The key to a successful synthesis lies in the selective bromination of the α-carbon of the precursor, 3-methyl-1-phenylbutan-1-one, while minimizing side reactions such as polybromination or aromatic ring bromination.

Mechanistic Insight: The Foundation of a High-Yield Synthesis

The α-bromination of ketones under acidic conditions proceeds through an enol intermediate. This mechanistic understanding is crucial for optimizing the reaction.[2] The generally accepted mechanism involves three key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.[2]

-

Enol Formation: A weak base, such as the solvent or the conjugate base of the acid catalyst, removes a proton from the α-carbon. This is the rate-determining step and results in the formation of the enol tautomer.[2]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂), leading to the formation of the α-bromo ketone.[2]

Caption: Acid-catalyzed α-bromination of 3-methyl-1-phenylbutan-1-one.

Comparative Analysis of Brominating Reagents

The choice of brominating agent is paramount for achieving a high-yield synthesis. The most common and effective reagents for the α-bromination of ketones are elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂).

| Reagent | Advantages | Disadvantages | Typical Conditions |

| Bromine (Br₂) with Acid Catalyst | - Readily available and inexpensive. | - Highly corrosive and toxic, requiring careful handling.- Can lead to polybromination if not controlled. | - Glacial acetic acid or chloroform as solvent.- Reaction often performed at low temperatures (0-5 °C) to control reactivity. |

| N-Bromosuccinimide (NBS) | - Safer and easier to handle than liquid bromine.- Often provides higher selectivity for monobromination.[3] | - Can be more expensive than Br₂.- Radical pathways can be initiated by light or radical initiators, leading to side products.[4] | - Acid catalyst (e.g., p-toluenesulfonic acid) is often used.- Can be performed in various solvents like CCl₄ or CH₂Cl₂.[5] |

| **Copper(II) Bromide (CuBr₂) ** | - Solid reagent, easy to handle.- Often highly selective for monobromination.- Milder reaction conditions compared to Br₂. | - Stoichiometric amounts are typically required.- The copper byproducts need to be removed during workup. | - Often used in a refluxing solvent mixture like chloroform-ethyl acetate.[6] |

High-Yield Experimental Protocols

The following protocols are designed to provide high yields of 2-Bromo-3-methyl-1-phenylbutan-1-one. Researchers should select the protocol that best fits their laboratory capabilities and safety standards.

Protocol 1: Bromination with Bromine in Acetic Acid

This classic method is cost-effective and, with careful control, can provide excellent yields.

Materials:

-

3-methyl-1-phenylbutan-1-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

Procedure:

-

In a fume hood, dissolve 3-methyl-1-phenylbutan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the stirred ketone solution. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker of ice water.

-

Quench any remaining bromine by adding saturated sodium bisulfite solution until the orange color disappears.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination with N-Bromosuccinimide (NBS) and an Acid Catalyst

This method offers a safer alternative to using liquid bromine and often provides better selectivity.

Materials:

-

3-methyl-1-phenylbutan-1-one

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (PTSA) or Amberlyst-15

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-methyl-1-phenylbutan-1-one (1 equivalent) in dichloromethane in a round-bottom flask, add NBS (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

Stir the mixture at room temperature. The reaction can be gently heated to reflux if it proceeds slowly, as monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Protocol 3: Bromination with Copper(II) Bromide

This heterogeneous method is often highly selective and straightforward to perform.[7]

Materials:

-

3-methyl-1-phenylbutan-1-one

-

Copper(II) Bromide (CuBr₂)

-

Chloroform-Ethyl Acetate solvent mixture (1:1)

Procedure:

-

Suspend Copper(II) Bromide (2.2 equivalents) in a 1:1 mixture of chloroform and ethyl acetate in a round-bottom flask equipped with a reflux condenser.

-

Add 3-methyl-1-phenylbutan-1-one (1 equivalent) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper salts.

-

Wash the filter cake with additional chloroform.

-

Combine the filtrates and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography if necessary.

Caption: General experimental workflow for the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one.

Conclusion

The successful high-yield synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one is achievable through several reliable methods. The choice of brominating agent—be it elemental bromine, N-bromosuccinimide, or copper(II) bromide—will depend on the specific requirements of the laboratory in terms of safety, cost, and scale. By understanding the underlying acid-catalyzed enolization mechanism and carefully controlling the reaction parameters as outlined in the provided protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

-

Kochi, J. K. (1955). The Mechanism of the Bromination of Ketones with Cupric Bromide. Journal of the American Chemical Society, 77(20), 5274–5278. [Link]

-

Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (5), 550-551. [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

- Adhikari, M., & Samant, S. D. (2002). Ultrasound promoted α-bromination of acetophenones with NBS catalyzed by p-toluenesulfonic acid. Indian Journal of Chemistry - Section B, 41B(10), 2133-2135.

-

Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (5), 550-551. [Link]

-

MacMillan, D. W. C., et al. (2013). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(43), 16074–16077. [Link]

-

Zhang, Y., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave irradiation. Arabian Journal of Chemistry, 7(5), 767-771. [Link]

-

PubChem. (n.d.). 2-Bromo-3-methyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

Sources

- 1. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Green Chemistry Approaches to Synthesizing 2-Bromo-3-methyl-1-phenylbutan-1-one: A Comprehensive Application Note

Executive Summary

The synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one (an α -bromoisovalerophenone derivative) is a critical transformation in organic synthesis, yielding a highly reactive electrophilic intermediate used extensively in the development of pharmaceuticals and advanced materials. Historically, the α -bromination of aryl alkyl ketones relied on hazardous molecular bromine ( Br2 ) dissolved in toxic, volatile organic compounds (VOCs) such as carbon tetrachloride or glacial acetic acid.

In alignment with modern sustainability mandates, this application note details field-proven, green chemistry protocols for this transformation. By leveraging in-situ oxidant generation, benign solvent systems, and organocatalysis, researchers can achieve high regioselectivity and atom economy while eliminating the severe safety risks associated with traditional halogenation.

Mechanistic Causality & Reaction Dynamics

To optimize a green protocol, one must first understand the mechanistic causality of the reaction. The α -bromination of 3-methyl-1-phenylbutan-1-one is governed by a keto-enol tautomerization pathway.

-

Enolization (The Rate-Limiting Step): Under acidic conditions, the carbonyl oxygen of the isovalerophenone precursor is protonated. This lowers the pKa of the adjacent α -proton, facilitating its removal by a weak base (often the solvent) to form an electron-rich enol tautomer 1.

-

Electrophilic Capture: The nucleophilic double bond of the enol attacks the electrophilic bromine species ( Br+ or a polarized Brδ+−Xδ− bond).

-

Regioselectivity & Causality of Green Reagents: The fundamental flaw of using liquid Br2 is its high concentration, which can lead to over-bromination (dibromination) or unwanted electrophilic aromatic substitution on the phenyl ring. Green reagents—such as N-Bromosuccinimide (NBS) or in-situ generated HOBr via NaBr/H2O2 —solve this by maintaining a low, steady-state concentration of active bromine in the reaction mixture, thereby strictly driving the kinetic preference toward mono- α -bromination 2.

Comparative Analysis of Green Synthetic Routes

The following table summarizes the quantitative performance metrics of various green bromination strategies compared to the traditional baseline.

| Method / Pathway | Reagents | Solvent System | Yield (%) | E-Factor | Reaction Time | Safety & Environmental Profile |

| Traditional (Baseline) | Br2 (liquid) | CCl4 or AcOH | 80 - 85% | > 15 | 2 - 4 h | High Hazard: Corrosive, toxic VOCs, severe vapor risk. |

| Aqueous Oxidation | NaBr / H2O2 | Water ("On-Water") | 90 - 94% | < 5 | 1 - 2 h | Excellent: Benign byproducts ( H2O ), no VOCs, cheap salts. |

| Organo-Mediated | NBS / NH4OAc | Ethyl Acetate | 88 - 92% | < 8 | 2 - 3 h | Good: Solid reagent, Class 3 (low toxicity) solvent, mild. |

| Electrochemical | NaBr / e− | Biphasic ( H2O /EtOAc) | 85 - 89% | < 3 | 3 - 5 h | Excellent: Reagent-free oxidation, highly scalable, zero-waste. |

Data synthesized from modern green bromination literature and electrochemical biphasic studies 34.

Strategic Workflow for Green Bromination

Logical workflow for the green alpha-bromination of isovalerophenone.

Self-Validating Experimental Protocols

Protocol A: Aqueous In-Situ Oxidation ( NaBr/H2O2 )

This protocol utilizes the "on-water" hydrophobic effect. Because the organic ketone is insoluble in water, it forms microscopic droplets. The reaction occurs rapidly at the phase boundary, driven by the in-situ generation of hypobromous acid ( HOBr ) and molecular bromine from benign sodium bromide and hydrogen peroxide 3.

Reagents:

-

3-methyl-1-phenylbutan-1-one: 10 mmol (1.62 g)

-

Sodium Bromide ( NaBr ): 11 mmol (1.13 g)

-

Hydrogen Peroxide ( H2O2 , 30% aq): 12 mmol (~1.2 mL)

-

Sulfuric Acid ( H2SO4 , 1M aq): 1 mmol (1 mL) - Enolization Catalyst

-

Distilled Water: 20 mL

Step-by-Step Methodology:

-

System Initialization: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 20 mL of distilled water and 1.62 g of 3-methyl-1-phenylbutan-1-one. The mixture will be biphasic.

-

Catalyst & Halide Addition: Add 1.13 g of NaBr and 1 mL of 1M H2SO4 . Stir vigorously (800+ RPM) to maximize the interfacial surface area of the organic droplets.

-

Oxidant Dosing (Self-Validating Step): Mount a syringe pump and add the 30% H2O2 dropwise over 30 minutes.

-

Causality & Validation: As H2O2 oxidizes the bromide ions, the aqueous phase will transiently turn pale yellow/orange, indicating the successful generation of active bromine. As the enol tautomer rapidly consumes the electrophile, the solution will decolorize. A persistent orange color indicates the oxidant is being added faster than the enolization rate.

-

-

Maturation: Stir at room temperature for 1.5 hours. Monitor completion via TLC (Hexane:EtOAc 9:1; UV active).

-

Green Extraction & Workup: Extract the product using Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with saturated Na2S2O3 (10 mL) to quench any unreacted peroxides/bromine, followed by brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the target α -bromoketone.

Protocol B: Organo-Mediated Bromination (NBS in Ethyl Acetate)

For laboratories preferring a monophasic system without aqueous oxidants, N-Bromosuccinimide (NBS) paired with a mild ammonium acetate catalyst in a Class 3 green solvent (Ethyl Acetate) provides exceptional regiocontrol 2.

Reagents:

-

3-methyl-1-phenylbutan-1-one: 10 mmol (1.62 g)

-

N-Bromosuccinimide (NBS): 10.5 mmol (1.87 g)

-

Ammonium Acetate ( NH4OAc ): 1 mmol (0.077 g) - Catalyst

-

Ethyl Acetate (EtOAc): 20 mL

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve 1.62 g of the ketone in 20 mL of EtOAc in a 50 mL flask.

-

Catalytic Activation: Add 0.077 g of NH4OAc and stir for 5 minutes. Causality: The acetate ion acts as a mild base to facilitate the removal of the α -proton, accelerating enolization without requiring harsh mineral acids.

-

Controlled Halogenation (Self-Validating Step): Add the NBS (1.87 g) in four equal portions over 20 minutes.

-

Causality & Validation: NBS is largely insoluble in EtOAc initially but will gradually dissolve as it reacts. The reaction mixture will warm slightly (exothermic) and take on a faint yellow tint. The precipitation of succinimide (a white byproduct) serves as a visual confirmation of reaction progress.

-

-

Maturation: Stir at room temperature for 2 to 3 hours until TLC indicates the disappearance of the starting material.

-

Aqueous Wash: Add 15 mL of distilled water to the flask and stir vigorously for 5 minutes. Causality: Succinimide is highly water-soluble, allowing it to be completely partitioned into the aqueous layer, leaving the pure product in the EtOAc layer.

-

Isolation: Separate the phases, wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo.

Quality Control & Troubleshooting

-

Over-bromination (Dibromination): If GC-MS or NMR indicates the presence of 2,2-dibromo-3-methyl-1-phenylbutan-1-one, it is due to an excess localized concentration of the brominating agent. Ensure vigorous stirring (Protocol A) or slower addition of NBS (Protocol B).

-

Sluggish Reaction: If the reaction stalls, the enolization rate is too slow. Verify the presence and viability of the acid/base catalyst. In Protocol A, a slight increase in H2SO4 concentration will accelerate the tautomerization.

References

-

Benchchem Technical Support Team. Application Notes and Protocols: A Step-by-Step Guide to the Alpha-Bromination of Ketones. Benchchem. 1

-

Engineered Science Publisher. Modern Approaches to Green Bromination for a Sustainable Future. ES Publisher.3

-

Smolecule. Green Chemistry Approaches for Scalable Synthesis: Side-Chain Bromination Techniques. Smolecule. 2

-

Scribd / Journal of Applied Electrochemistry. Catalyst-free α-bromination of acetophenones by two-phase electrolysis. Scribd. 4

Sources

Technical Support Center: Synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one

Welcome to the technical support center for the synthesis of 2-Bromo-3-methyl-1-phenylbutan-1-one (CAS 50735-03-0).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this important synthetic transformation. As a versatile intermediate in organic synthesis, optimizing the preparation of this α-bromo ketone is crucial for the successful development of more complex molecules.[1][4]

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Q: Why is my reaction yield for the α-bromination of 3-methyl-1-phenylbutan-1-one consistently low?

A: Low yield is a common issue that can stem from several factors, from reagent quality to reaction kinetics. Here are the primary areas to investigate:

-

Incomplete Reaction: The conversion of the starting material may be stalling.

-

Cause: Insufficient reaction time or suboptimal temperature. The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[4] If the energy of activation is not met, the reaction will proceed slowly or not at all.

-

Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][5] If the starting material spot persists, consider increasing the reaction temperature moderately or extending the reaction time. For N-Bromosuccinimide (NBS) reactions with acyclic ketones, heating to around 80 °C in a solvent like carbon tetrachloride may be necessary.[6][7]

-

-

Poor Reagent Quality:

-

Cause: The brominating agent may have degraded, or the starting ketone could be impure. NBS, for instance, can decompose over time. Solvents must be anhydrous, as water can interfere with the reaction.

-

Solution: Use freshly opened or purified reagents. Ensure solvents are properly dried before use. It is good practice to distill the starting ketone if its purity is questionable.[8]

-

-

Side Reactions:

-

Cause: The formation of unintended byproducts consumes the starting material and complicates purification. The most common side reactions are polybromination and, under certain conditions, aromatic ring bromination.[5][9]

-

Solution: To minimize the formation of the dibrominated product, use a precise stoichiometry, typically with only a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents).[1][5] Add the brominating agent slowly and with efficient stirring to avoid localized high concentrations.

-

-

Product Degradation:

-

Cause: α-bromo ketones can be unstable and may decompose during a lengthy workup or purification process, especially in the presence of base or heat.[10] Elimination of HBr to form an unsaturated ketone is a possible degradation pathway.[11]

-

Solution: Perform the workup promptly once the reaction is complete. Use mild conditions, such as washing with a cold, dilute sodium bicarbonate solution, and avoid excessive heat during solvent evaporation.[8] Purification via column chromatography should be performed efficiently.

-

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing the cause of low yield.

Caption: A decision tree for troubleshooting low yield in α-bromination.

Q: I am observing multiple products, particularly a di-brominated species. How can I improve the selectivity for mono-bromination?

A: Achieving high selectivity for the mono-brominated product is a common challenge. The formation of a 2,2-dibromo-3-methyl-1-phenylbutan-1-one byproduct is a primary concern.[5]

-

Stoichiometric Control: This is the most critical factor.

-

Reaction Conditions:

-

Cause: The first bromination makes the remaining α-proton more acidic, but the electron-withdrawing effect of the bromine can slow the rate of the second enolization under acidic conditions. However, with reactive reagents or harsh conditions, this selectivity can be lost.

-

Solution: Add the brominating agent dropwise at a controlled temperature (e.g., 0-10 °C for Br₂) to maintain control over the reaction.[1][8] Using a milder or more selective reagent like Copper(II) bromide (CuBr₂) can significantly improve selectivity for mono-bromination, as it often reacts in a heterogeneous system and can be used in stoichiometric amounts.[12][13][14]

-

-

Catalyst Choice:

-

Cause: The type of catalyst can influence the reaction pathway. While acid catalysis is common for enol formation, other catalysts can offer better control.

-

Solution: Using ammonium acetate as a neutral catalyst with NBS has been shown to provide excellent yields of α-monobrominated ketones with minimal dibromo derivatives.[7]

-

Troubleshooting Summary Table

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Reagent degradation; Side reactions; Product instability during workup. | Monitor via TLC; Increase temperature/time; Use fresh, pure reagents; Control stoichiometry; Use milder workup conditions. |

| Dibromination | Excess brominating agent; High local concentration of reagent; Extended reaction time. | Use 1.0-1.1 equivalents of brominating agent; Add reagent slowly with vigorous stirring; Monitor reaction and stop upon consumption of starting material.[5][7] |

| Aromatic Ring Bromination | Use of strong Lewis acid catalysts (e.g., FeBr₃, AlCl₃); High temperatures. | Avoid Lewis acids intended for electrophilic aromatic substitution. Use acid catalysis (e.g., HBr, AcOH) or radical initiators (with NBS).[9][15] |

| Reaction Fails to Initiate | Poor quality catalyst or initiator; Temperature too low; Inactive reagents. | Ensure catalyst is active; Use fresh radical initiator (e.g., AIBN) if applicable; Gently warm the reaction mixture. |

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing 2-Bromo-3-methyl-1-phenylbutan-1-one?

A: The synthesis is a classic example of α-bromination of a ketone. The primary methods involve reacting the precursor, 3-methyl-1-phenylbutan-1-one, with an electrophilic bromine source. The choice of reagent is critical and depends on factors like scale, safety, and desired selectivity.

Comparison of Common Brominating Agents

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Acetic acid or CH₂Cl₂ solvent, often with HBr catalyst.[1][15] | Inexpensive and highly reactive. | Highly toxic, corrosive, and difficult to handle; can lead to over-bromination if not carefully controlled.[5] |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₂Cl₂ solvent; requires acid catalyst (e.g., NH₄OAc) or radical initiator (e.g., AIBN).[6][7] | Solid, easier, and safer to handle than Br₂; often provides better selectivity.[7] | More expensive than Br₂; reaction may require initiation by light or heat. |

| Copper(II) Bromide (CuBr₂) | Refluxing in a solvent mixture like chloroform-ethyl acetate.[12][13][14] | Highly selective for mono-bromination; byproducts are easily filtered off.[13][14] | Requires stoichiometric amounts; reaction is often heterogeneous. |

Q: Can you explain the reaction mechanism for the acid-catalyzed α-bromination of 3-methyl-1-phenylbutan-1-one?

A: Certainly. The reaction proceeds through an enol intermediate, which is the key nucleophile. The acid serves as a catalyst to accelerate the formation of this enol.[4][15]

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr). This makes the carbonyl carbon more electrophilic and increases the acidity of the α-protons.

-

Keto-Enol Tautomerism: A base (like the solvent or the conjugate base of the acid) removes a proton from the α-carbon (the carbon at position 2). This is the rate-determining step and results in the formation of a nucleophilic enol.[4]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (e.g., from Br₂), forming a new C-Br bond at the α-position.

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and release the acid catalyst, yielding the final α-bromo ketone product.

Acid-Catalyzed Bromination Mechanism

Caption: General mechanism for acid-catalyzed α-bromination of a ketone.

Q: What are the critical safety precautions I should take during this synthesis?

A: Safety is paramount, as this reaction involves hazardous materials.

-

Brominating Agents: Molecular bromine (Br₂) is highly toxic, volatile, and causes severe chemical burns. Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves.[5] NBS is less hazardous but is still an irritant.

-

Solvents: Many solvents used (e.g., chloroform, carbon tetrachloride) are toxic and/or carcinogenic. Ensure proper ventilation and handling procedures are followed.

-

Byproducts: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and a respiratory irritant. The reaction setup should include a gas trap (e.g., a tube leading to a beaker with a sodium bicarbonate solution) to neutralize the HBr evolved.[14]

-

Product: The product, 2-Bromo-3-methyl-1-phenylbutan-1-one, is an α-bromo ketone. This class of compounds is typically lachrymatory (tear-inducing) and alkylating agents, meaning they are irritants and should be handled with care.[3][14]

References

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

-

Copper(II) bromide. Wikipedia. [Link]

-

Alpha Bromination: Organic Chemistry Study Guide. Fiveable. [Link]

-

A Mild and Efficient Procedure for a-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. ResearchGate. [Link]

-

Selective Bromination with Copper(II). Scribd. [Link]

-

Unsaturated ketones via copper(II) bromide mediated oxidation. Baxendale Group Research. [Link]

-

Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Taylor & Francis Online. [Link]

-

A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Royal Society of Chemistry. [Link]

-

Ru (III) Catalyzed Oxidation of Aliphatic Ketones by N-Bromosuccinimide in Aqueous Acetic Acid: A Kinetic Study. PMC. [Link]

-

BROMINATION OF UNSYMMETRICAL KETONES WITH CUPRIC BROMIDE. PRODUCT DEPENDENCE ON REACTION CONDITIONS. Organic Preparations and Procedures International. [Link]

-

Synthetic Access to Aromatic α-Haloketones. PMC. [Link]

-

Selective Bromination with Copper(II) Bromide. American Chemical Society. [Link]

-

α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

-

Troubleshooting: About. University of Rochester Chemistry. [Link]

-

Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]

-

Undergraduate Organic Synthesis Guide. Paul Bracher's Group. [Link]

-

Organic Synthesis Problems and Solutions. Scribd. [Link]

-

The major product formed when 2-bromo-3-methyl-1-phenyl butane is treated with alcoholic KOH is. Vaia. [Link]

-

Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. [Link]

-

2-bromo-1-phenyl-1-butanone. Chemical Synthesis Database. [Link]

-

1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]

-

2-Bromo-3-methyl-1-phenylbutan-1-one. PubChem. [Link]

-

Preparation of 2-bromo-3-methylbutanoyl bromide. PrepChem.com. [Link]

-

Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll College. [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Reaction of bromine with phenyl-substituted tertiary alcohols. Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-3-methyl-1-phenylbutan-1-one | C11H13BrO | CID 10857618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tandfonline.com [tandfonline.com]

- 11. vaia.com [vaia.com]

- 12. Copper(II) bromide - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]